(1-benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate

Description

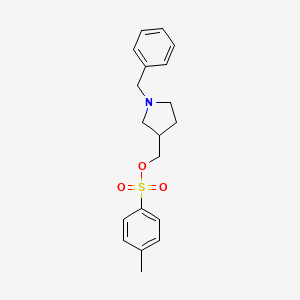

(1-Benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate is a sulfonate ester derivative featuring a pyrrolidine core substituted with a benzyl group at the nitrogen and a methyl 4-methylbenzenesulfonate (tosylate) group at the 3-position.

Properties

IUPAC Name |

(1-benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-16-7-9-19(10-8-16)24(21,22)23-15-18-11-12-20(14-18)13-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXGJNNTFJVRQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-benzylpyrrolidin-3-yl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosyl group acts as an excellent leaving group, enabling S<sub>N</sub>2 displacement with diverse nucleophiles. Key reactions include:

Example Reaction Pathway :

-

The reaction with Grignard reagents proceeds via a two-step mechanism: initial tosylate displacement followed by hydrolysis to yield alcohols .

Elimination Reactions

Under basic conditions, the compound undergoes E2 elimination to form alkenes:

| Base | Product | Conditions | Yield |

|---|---|---|---|

| KOtBu | 1-Benzyl-3-vinylpyrrolidine | THF, reflux | 60% |

| DBU | 3-Methylene-pyrrolidine derivative | DCM, RT | 55% |

Mechanistic Insight :

Elimination is favored in polar aprotic solvents, producing substituted pyrrolidine alkenes .

Reduction Reactions

Catalytic hydrogenation selectively reduces the benzyl group while preserving the pyrrolidine ring:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Raney Ni | H<sub>2</sub> (50 psi), EtOH, 50°C | (Pyrrolidin-3-yl)methyl 4-methylbenzenesulfonate | 90% |

| Pd/C | H<sub>2</sub> (1 atm), MeOH | Debenzylated derivative | 88% |

Application : This reaction is critical for synthesizing pharmaceutically active amines .

Cross-Coupling Reactions

The tosylate participates in transition-metal-catalyzed coupling reactions :

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl-pyrrolidine hybrids | 70% |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub> | N-Aryl pyrrolidine derivatives | 65% |

Key Finding : Cross-coupling efficiency depends on the steric hindrance of the pyrrolidine ring .

Stability and Reaction Optimization

Scientific Research Applications

(1-benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

Biological Studies: Employed in studies to understand its interactions with biological targets and its potential therapeutic effects.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The sulfonate ester group can undergo hydrolysis, releasing active intermediates that exert biological effects. The benzyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Compound A : 1-(4-Methylbenzenesulfonyl)pyrrolidin-3-yl 4-Methylbenzenesulfonate (CAS 131912-34-0)

- Structure : Differs in the substituent on the pyrrolidine nitrogen—replacing the benzyl group with a tosyl (4-methylbenzenesulfonyl) group.

- Properties: Molecular weight: 395.5 g/mol (vs. ~357.5 g/mol for the target compound, assuming C19H23NO3S). Higher polarity due to dual tosyl groups, likely reducing lipophilicity compared to the benzyl-substituted target compound .

- Applications : Primarily used in chemical synthesis as a sulfonating agent or intermediate.

Compound B : 4-((1-Benzylpyrrolidin-3-yl)(Methyl)Amino)-2-Fluoro-5-Methyl-N-(Thiazol-4-yl)Benzenesulfonamide

- Structure : Shares the 1-benzylpyrrolidine moiety but replaces the tosylate with a sulfonamide group linked to a thiazole ring.

- The sulfonamide group enhances target specificity compared to the tosylate’s non-specific reactivity.

Sulfonate Ester Derivatives

Compound C : 2-(1-(4-Amino-3-(3-Fluoro-4-Isopropoxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One 4-Methylbenzenesulfonate

- Structure : A tosylate salt of a pyrazolopyrimidine-chromene hybrid.

- Properties: Melting point: Not explicitly stated, but synthesized via reflux with p-toluenesulfonic acid, suggesting moderate thermal stability . Application: Likely a prodrug or intermediate due to the tosylate’s role as a counterion.

Compound D : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide

Crystallographic and Structural Insights

- SHELX and ORTEP Tools: Widely used for crystallographic analysis (e.g., SHELXL for refinement, ORTEP-III for graphical representation) .

Biological Activity

Introduction

(1-benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate is a compound with significant potential in medicinal chemistry, particularly due to its interactions with muscarinic receptors. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 331.43 g/mol. Its structure features a pyrrolidine ring substituted with a benzyl group and a sulfonate moiety, which contributes to its reactivity and biological properties.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉NO₃S |

| Molecular Weight | 331.43 g/mol |

| Functional Groups | Pyrrolidine, Sulfonate |

Biological Activity

Research indicates that this compound exhibits muscarinic receptor antagonism , suggesting its potential in treating conditions like overactive bladder and other cholinergic-related disorders. The compound's unique structural features may enhance its selectivity and efficacy compared to existing muscarinic antagonists.

The sulfonate group in the compound allows for nucleophilic substitution reactions, making it reactive towards various biological targets. Its interaction with muscarinic receptors is crucial for modulating neurotransmitter systems, impacting conditions associated with cholinergic signaling.

Comparative Activity

Several compounds with structural similarities have been identified, showcasing their biological activities:

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| 1-Benzylpyrrolidine-3,4-diyl bis(4-methylbenzenesulfonate) | Contains two sulfonate groups | Potentially enhanced biological activity |

| 2-(1-Benzylpyrrolidin-3-yl)-2,2-diphenylacetamide | Contains a diphenylacetamide moiety | Muscarinic receptor antagonist |

| 4-Amino-1-benzylpiperidine | Piperidine instead of pyrrolidine | Useful for treating overactive bladder |

Case Studies

- Muscarinic Antagonism : A study demonstrated that compounds similar to this compound showed significant binding affinity to muscarinic receptors, indicating their potential as therapeutic agents for cholinergic disorders .

- Synthetic Pathways : Various synthetic routes have been explored to produce this compound, highlighting its versatility in medicinal chemistry. For instance, researchers have synthesized derivatives that enhance its pharmacological profile .

- Pharmacodynamics : Interaction studies revealed that the compound effectively modulates neurotransmitter systems, which is essential for understanding its therapeutic applications .

Binding Affinity Studies

Research has focused on determining the binding affinities of this compound at muscarinic receptors. In vitro assays indicate that the compound binds selectively to M3 muscarinic receptors, which are implicated in smooth muscle contraction and glandular secretion.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (1-benzylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting (1-benzylpyrrolidin-3-yl)methanol with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1). Purification involves column chromatography (silica gel, gradient elution) . Key parameters include maintaining anhydrous conditions and stoichiometric control of the sulfonyl chloride to avoid diastereomeric byproducts.

Q. How is the compound characterized structurally?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for benzyl and tosyl groups) and pyrrolidine methylene protons (δ 3.1–3.5 ppm) .

- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]+ at m/z 332.4 confirms the molecular weight (331.43 g/mol) .

- X-ray crystallography : For absolute stereochemical assignment, single-crystal diffraction using SHELXL (SHELX-97) is recommended. Refinement parameters (R1 < 0.05) ensure accuracy .

Advanced Research Questions

Q. How can reaction yield be optimized while minimizing racemization?

- Methodological Answer : To enhance enantiomeric purity:

- Use chiral auxiliaries (e.g., (R)- or (S)-1-phenylethylamine) during pyrrolidine ring formation.

- Microwave-assisted synthesis (e.g., 150°C, 20 hr in DMF) reduces reaction time and improves stereochemical control .

- Monitor racemization via chiral HPLC (C18 column, mobile phase: 65% methanol/35% sodium acetate buffer, pH 4.6) .

Q. How to resolve contradictions in NMR and crystallographic data?

- Case Study : If NMR suggests axial chirality but crystallography shows equatorial conformation:

Verify solvent effects (e.g., DMSO-d6 vs. CDCl3) on NMR chemical shifts.

Perform 2D NOESY to detect through-space interactions between benzyl and tosyl groups.

Cross-validate with DFT calculations (Gaussian 16, B3LYP/6-31G*) to model preferred conformers .

Q. What advanced techniques validate stability under physiological conditions?

- Methodological Answer :

- For hydrolytic stability : Incubate the compound in PBS (pH 7.4, 37°C) for 24 hr. Monitor degradation via UPLC-MS (BEH C18 column, 1.7 µm). Hydrolysis products (e.g., free pyrrolidine) are quantified using external calibration curves .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperature (Td > 235°C) to guide storage conditions .

Q. How to address low reproducibility in catalytic asymmetric synthesis?

- Troubleshooting Guide :

- Ensure anhydrous solvents (e.g., molecular sieves for DMF).

- Screen alternative catalysts (e.g., Jacobsen’s thiourea catalysts for sulfonylation).

- Use high-throughput screening (HTS) robots to test >50 reaction conditions (temperature, solvent, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.